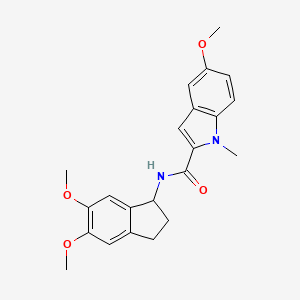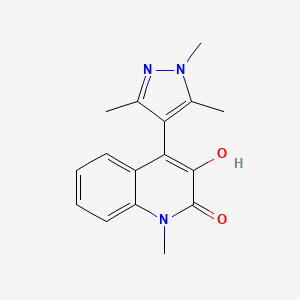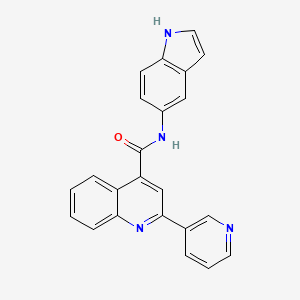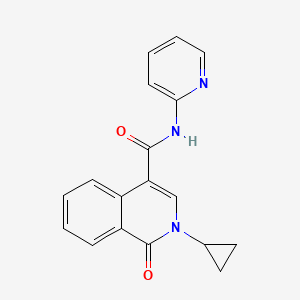![molecular formula C28H32N6O5 B11028289 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide](/img/structure/B11028289.png)
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:
Preparation of 4,6-dimethylpyrimidin-2-ylamine: This intermediate can be synthesized by the reaction of acetylacetone with guanidine under acidic conditions.
Preparation of 5-methoxy-1H-indole-3-ylamine: This intermediate is synthesized through the Fischer indole synthesis, starting from phenylhydrazine and 5-methoxy-2-nitrotoluene.
Coupling Reaction: The final step involves the coupling of the two intermediates with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,6-dimethylpyrimidin-2-ylamine: A simpler pyrimidine derivative with similar structural features.
5-methoxy-1H-indole-3-ylamine: An indole derivative with similar biological activities.
3,4,5-trimethoxybenzamide: A benzamide derivative with potential medicinal applications.
Uniqueness
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide is unique due to its combination of pyrimidine, indole, and benzamide moieties, which confer a diverse range of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C28H32N6O5 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C28H32N6O5/c1-16-11-17(2)32-28(31-16)34-27(29-10-9-18-15-30-22-8-7-20(36-3)14-21(18)22)33-26(35)19-12-23(37-4)25(39-6)24(13-19)38-5/h7-8,11-15,30H,9-10H2,1-6H3,(H2,29,31,32,33,34,35) |
InChI Key |
ATLCMKPXQYHVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11028216.png)


![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11028232.png)
![Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11028238.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11028240.png)

![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11028256.png)

![Ethyl 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]amino}-4-methylpyrimidine-5-carboxylate](/img/structure/B11028275.png)
![dimethyl (2E)-2-{2-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate](/img/structure/B11028276.png)
![Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate](/img/structure/B11028282.png)

